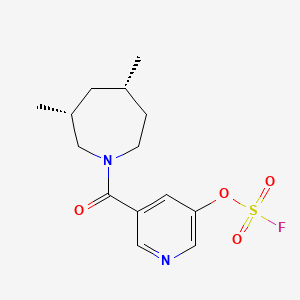

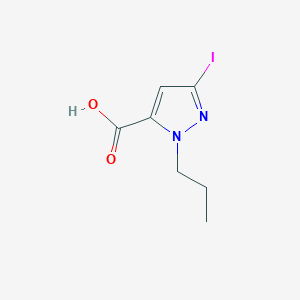

![molecular formula C17H17F3N4O4S B2476641 1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid CAS No. 733810-92-9](/img/structure/B2476641.png)

1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-isopropyl-3-methyl-6-((5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)methyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-5-carboxylic acid” is a complex organic molecule. It contains a trifluoromethyl group, which is a functional group with the formula -CF3 . This group is often used in pharmaceuticals and agrochemicals due to its unique physicochemical properties .

Synthesis Analysis

The synthesis of similar compounds often involves several steps including condensation, acylation, cyclization, and hydrolysis . For example, an improved synthesis technology of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid, an important intermediate of pesticides, was studied . The title compound was synthesized by sodium cyanoacetate via condensation, acylation, cyclization, and hydrolysis .Molecular Structure Analysis

The molecular structure of this compound is complex, with several functional groups. The trifluoromethyl group (-CF3) is a key component, derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom . Other components include a pyrazole ring and a tetrahydrothieno[2,3-d]pyrimidine ring.Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activity

- The compound has been explored in the synthesis of various heterocyclic structures, such as thieno[2,3-d]pyrimidine derivatives. These structures have shown potential in antimicrobial activity, particularly against strains of Staphylococcus aureus, Escherichia coli, and Bacillus subtilis (Vlasov et al., 2015).

Molecular and Crystalline Structure Studies

- Investigations into the molecular and crystalline structures of derivatives of this compound, specifically in the context of pyrazolo[1,5-a]pyrimidines, have been conducted, contributing to the understanding of its chemical properties and potential applications (Denislamova et al., 2011).

Synthesis of Nucleoside Derivatives

- The compound has been utilized in the synthesis of nucleoside derivatives, which are significant in medicinal chemistry and drug development, especially for antiviral and anticancer therapies (El‐Barbary et al., 1995).

Role in Drug Discovery

- The compound and its derivatives have been studied for their potential as key components in new drug discovery, particularly for their biological activities and pharmacological potential. This includes exploration in areas such as AIDS chemotherapy and anti-inflammatory drugs (Ajani et al., 2019).

Inhibitors of Biological Processes

- Research into derivatives of this compound has shown their potential as inhibitors of biological processes, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis. This has implications for antiviral therapy and treatments for other diseases (Munier-Lehmann et al., 2015).

Direcciones Futuras

The trifluoromethyl group is a key structural motif in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future . The development of fluorinated organic chemicals is becoming an increasingly important research topic .

Propiedades

IUPAC Name |

3-methyl-6-[[5-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]-2,4-dioxo-1-propan-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F3N4O4S/c1-6(2)24-14-11(13(25)23(4)16(24)28)10(15(26)27)9(29-14)5-8-7(3)21-22-12(8)17(18,19)20/h6H,5H2,1-4H3,(H,21,22)(H,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZEDXUGEXVCOBJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1)C(F)(F)F)CC2=C(C3=C(S2)N(C(=O)N(C3=O)C)C(C)C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17F3N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(4,5-dimethyl-3-nitrophenyl)sulfonyl]piperazinecarboxylate](/img/structure/B2476563.png)

![N-(tert-butyl)-2-(1-(3,4-dimethylphenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2476565.png)

![7-[3-O-(4-Hydroxycinnamoyl)-beta-D-glucopyranosyloxy]-4',5-dihydroxyflavanone](/img/structure/B2476569.png)

![4-{Imidazo[1,2-a]pyridin-2-ylmethoxy}aniline](/img/structure/B2476570.png)

![2-fluoro-N-{4-[2-(morpholin-4-yl)acetamido]phenyl}pyridine-4-carboxamide](/img/structure/B2476572.png)

methanone](/img/structure/B2476577.png)